molecular formula C10H8BrNS B155670 4-Bromo-3-methyl-5-phenylisothiazole CAS No. 1732-51-0

4-Bromo-3-methyl-5-phenylisothiazole

Cat. No. B155670
CAS RN: 1732-51-0
M. Wt: 254.15 g/mol
InChI Key: SPEGVSXOEHGTPT-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-5-phenylisothiazole (BMPT) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has a molecular formula of C10H8BrNS and a molecular weight of 261.15 g/mol. BMPT is a yellow crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform. In

Scientific Research Applications

4-Bromo-3-methyl-5-phenylisothiazole has been extensively studied for its potential applications in scientific research. One of the most promising applications of 4-Bromo-3-methyl-5-phenylisothiazole is in the field of organic electronics. 4-Bromo-3-methyl-5-phenylisothiazole has been shown to have excellent electron-transporting properties, making it a potential candidate for use in organic field-effect transistors and organic light-emitting diodes.
Another area of research where 4-Bromo-3-methyl-5-phenylisothiazole has shown promise is in the development of new drugs. 4-Bromo-3-methyl-5-phenylisothiazole has been shown to have potent anti-inflammatory and anti-cancer properties. It has been studied as a potential treatment for diseases such as rheumatoid arthritis, multiple sclerosis, and cancer.

Mechanism Of Action

The mechanism of action of 4-Bromo-3-methyl-5-phenylisothiazole is not fully understood. However, it is believed that 4-Bromo-3-methyl-5-phenylisothiazole exerts its anti-inflammatory and anti-cancer effects by inhibiting the production of pro-inflammatory cytokines and growth factors. 4-Bromo-3-methyl-5-phenylisothiazole has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.

Biochemical And Physiological Effects

4-Bromo-3-methyl-5-phenylisothiazole has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-Bromo-3-methyl-5-phenylisothiazole inhibits the proliferation of cancer cells and induces apoptosis. 4-Bromo-3-methyl-5-phenylisothiazole has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Bromo-3-methyl-5-phenylisothiazole in lab experiments is its high purity. 4-Bromo-3-methyl-5-phenylisothiazole can be synthesized with a purity of over 95%, making it an ideal compound for use in experiments where purity is critical. However, one of the limitations of using 4-Bromo-3-methyl-5-phenylisothiazole in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous environments.

Future Directions

There are a number of future directions for research on 4-Bromo-3-methyl-5-phenylisothiazole. One area of research that is currently being explored is the development of new drugs based on 4-Bromo-3-methyl-5-phenylisothiazole. Researchers are also studying the potential use of 4-Bromo-3-methyl-5-phenylisothiazole in organic electronics and other applications.
Another area of research that is of interest is the development of new synthesis methods for 4-Bromo-3-methyl-5-phenylisothiazole. Researchers are exploring new methods of synthesis that are more efficient and environmentally friendly.
Conclusion
In conclusion, 4-Bromo-3-methyl-5-phenylisothiazole is a heterocyclic compound with a variety of potential applications in scientific research. It can be synthesized using a variety of methods and has been shown to have potent anti-inflammatory and anti-cancer properties. While there are some limitations to using 4-Bromo-3-methyl-5-phenylisothiazole in lab experiments, its high purity makes it an ideal compound for use in experiments where purity is critical. There are a number of future directions for research on 4-Bromo-3-methyl-5-phenylisothiazole, including the development of new drugs and synthesis methods.

Synthesis Methods

4-Bromo-3-methyl-5-phenylisothiazole can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-bromo-3-methylisothiazol-5-amine with phenylboronic acid in the presence of a palladium catalyst. This method yields 4-Bromo-3-methyl-5-phenylisothiazole with a purity of over 95%. Other methods of synthesis include the reaction of 4-bromo-3-methylisothiazol-5-amine with phenylacetylene or 1-phenyl-1-propyne in the presence of a copper catalyst.

properties

CAS RN

1732-51-0

Product Name

4-Bromo-3-methyl-5-phenylisothiazole

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

4-bromo-3-methyl-5-phenyl-1,2-thiazole

InChI

InChI=1S/C10H8BrNS/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

SPEGVSXOEHGTPT-UHFFFAOYSA-N

SMILES

CC1=NSC(=C1Br)C2=CC=CC=C2

Canonical SMILES

CC1=NSC(=C1Br)C2=CC=CC=C2

synonyms

4-Bromo-3-methyl-5-phenylisothiazole

Origin of Product

United States

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